![molecular formula C26H29N7O4 B11708153 4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl 3-methylbenzoate](/img/structure/B11708153.png)
4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl 3-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL 3-METHYLBENZOATE is a complex organic compound with a molecular formula of C26H29N7O5 This compound is characterized by the presence of a triazine ring substituted with morpholine groups, a hydrazone linkage, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL 3-METHYLBENZOATE typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with morpholine under controlled conditions.
Hydrazone Formation: The triazine derivative is then reacted with hydrazine to form the hydrazone linkage.
Esterification: The final step involves the esterification of the hydrazone derivative with 3-methylbenzoic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine and hydrazone moieties.
Reduction: Reduction reactions can target the triazine ring and hydrazone linkage.
Substitution: The triazine ring can undergo substitution reactions, where the morpholine groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Formation of reduced triazine and hydrazone derivatives.
Substitution: Formation of substituted triazine derivatives with different functional groups.
Scientific Research Applications
4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL 3-METHYLBENZOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL 3-METHYLBENZOATE involves its interaction with specific molecular targets. The triazine ring and hydrazone linkage are key functional groups that enable the compound to bind to enzymes and receptors, modulating their activity. The morpholine groups enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-{[4-Anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazono}methyl]phenol
- 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline
Uniqueness
4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL 3-METHYLBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both morpholine and triazine moieties, along with the hydrazone linkage, makes it a versatile compound with a wide range of applications.
Properties
Molecular Formula |
C26H29N7O4 |
|---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
[4-[(E)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C26H29N7O4/c1-19-3-2-4-21(17-19)23(34)37-22-7-5-20(6-8-22)18-27-31-24-28-25(32-9-13-35-14-10-32)30-26(29-24)33-11-15-36-16-12-33/h2-8,17-18H,9-16H2,1H3,(H,28,29,30,31)/b27-18+ |
InChI Key |
UJUTZBMMDXQTEC-OVVQPSECSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC3=NC(=NC(=N3)N4CCOCC4)N5CCOCC5 |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C=NNC3=NC(=NC(=N3)N4CCOCC4)N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1E)-1-(2-fluorophenyl)-3-(methylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B11708076.png)
![(2E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]-N-(4-phenoxyphenyl)prop-2-enamide](/img/structure/B11708083.png)
![3-Nitro-N-[(E)-(4-{(E)-[(3-nitrophenyl)imino]methyl}phenyl)methylidene]aniline](/img/structure/B11708084.png)
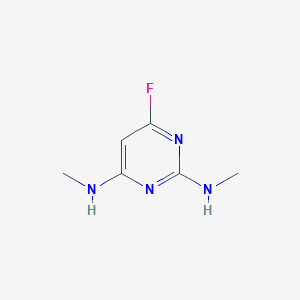
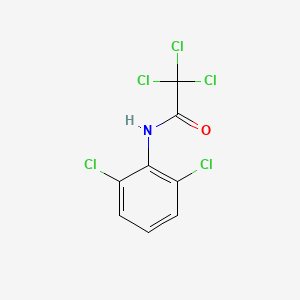
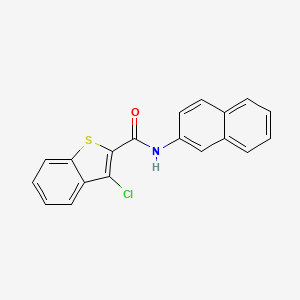
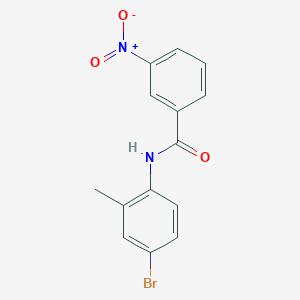
![2-methyl-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11708112.png)
![2-[2-(2-Hydroxyethoxy)-4-nitrophenoxy]ethan-1-ol](/img/structure/B11708114.png)
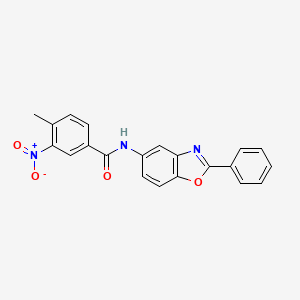
![N'-[(E)-(4-nitrophenyl)methylidene]-1H-indole-7-carbohydrazide](/img/structure/B11708136.png)
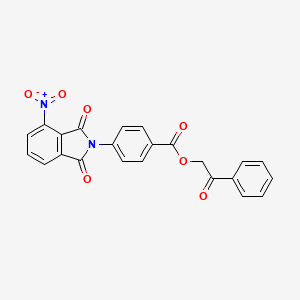
![(5E)-5-({4-[(2-Chlorophenyl)methoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11708158.png)
![3,3,3',5'-tetraphenyl-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazole]](/img/structure/B11708161.png)
